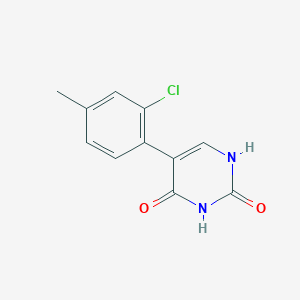
5-(4-Chloro-3-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methylphenyl)-(2,4)-dihydroxypyrimidine, or 5-CMP-2,4-DHP, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a small molecule that has been found to possess a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore its potential. In
Wissenschaftliche Forschungsanwendungen
5-CMP-2,4-DHP has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a useful tool in the study of diseases and infections. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 5-CMP-2,4-DHP is not yet fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and modulates their activity. This could explain its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential use in cancer research.
Biochemical and Physiological Effects
5-CMP-2,4-DHP has been found to possess a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects, as it has been found to reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-CMP-2,4-DHP has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also highly soluble in both water and organic solvents, making it easy to work with in a variety of solutions. Additionally, it has a high yield in synthesis reactions, making it a cost-effective option for laboratory experiments. However, it is important to note that 5-CMP-2,4-DHP is a synthetic compound, and as such, there is a risk of contamination and toxic side effects.
Zukünftige Richtungen
Given the potential applications of 5-CMP-2,4-DHP, there are a number of potential future directions for research. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential use in cancer research. Additionally, further research could be conducted into its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted into the safety and toxicity of 5-CMP-2,4-DHP, as well as its potential applications in drug development.
Synthesemethoden
5-CMP-2,4-DHP can be synthesized through a chemical reaction between 4-chloro-3-methylphenol and 2,4-dihydroxypyrimidine. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by column chromatography. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(2-3-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOHSIPNFLADBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














